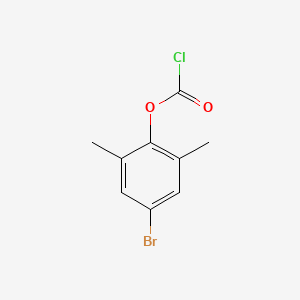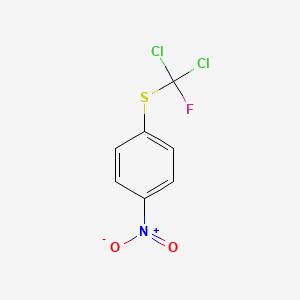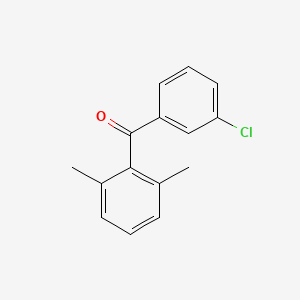
4-Bromo-2,6-dimethylphenyl chloroformate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-dimethylphenyl chloroformate, 95% (4-BDP-Cl) is a versatile and versatile reagent used in organic synthesis. It is a brominated chloroformate that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. 4-BDP-Cl is widely used in the laboratory due to its high reactivity and its ability to form covalent bonds with a variety of functional groups.
Wirkmechanismus
4-Bromo-2,6-dimethylphenyl chloroformate, 95% is an electrophilic reagent that reacts with nucleophiles to form a covalent bond. The reaction proceeds by the nucleophile attacking the electrophilic carbon atom of the chloroformate group, forming a tetrahedral intermediate. The intermediate then undergoes a proton transfer, forming the desired product.
Biochemical and Physiological Effects
4-Bromo-2,6-dimethylphenyl chloroformate, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to produce any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2,6-dimethylphenyl chloroformate, 95% has several advantages for use in laboratory experiments. It is a highly reactive reagent and can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is a potent electrophile and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Bromo-2,6-dimethylphenyl chloroformate, 95% in scientific research. It could be used as a reagent for the synthesis of fluorescent labeled compounds, which could be used in a variety of applications such as cell imaging and biochemistry. It could also be used in the synthesis of peptides and other biologically active compounds. Additionally, it could be used in the synthesis of pharmaceuticals, agrochemicals, and other products. Finally, it could be used in the synthesis of polymers and other materials.
Synthesemethoden
4-Bromo-2,6-dimethylphenyl chloroformate, 95% can be synthesized from 4-bromo-2,6-dimethylphenol by reaction with thionyl chloride. In the reaction, the thionyl chloride acts as the nucleophile, attacking the aromatic ring of the phenol and forming a bromo-chloroformate intermediate. The intermediate is then hydrolyzed to form 4-Bromo-2,6-dimethylphenyl chloroformate, 95%.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-dimethylphenyl chloroformate, 95% is widely used in scientific research as a reagent for the synthesis of a variety of compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of peptides and other biologically active compounds. In addition, 4-Bromo-2,6-dimethylphenyl chloroformate, 95% is used in the synthesis of fluorescent labeled compounds, which are used in a variety of applications such as cell imaging and biochemistry.
Eigenschaften
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZHKPOXRCTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)

![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)

